molecular formula C28H34O6 B231258 [(1S,2R,4S,10R,11R,16R)-6-(Furan-3-yl)-1,7,11,15,15-pentamethyl-5,14-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-18-yl] acetate CAS No. 18385-59-6

[(1S,2R,4S,10R,11R,16R)-6-(Furan-3-yl)-1,7,11,15,15-pentamethyl-5,14-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-18-yl] acetate

Cat. No.: B231258
CAS No.: 18385-59-6
M. Wt: 466.6 g/mol
InChI Key: NEYCGDYQBQONFC-GGPFZBFUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Epoxyazadiradione can be isolated from neem fruits using an automated and rapid medium pressure liquid chromatography (MPLC)-based protocol . The compound is then quantified using high-performance liquid chromatography (HPLC) . This method ensures the efficient and high-yield isolation of epoxyazadiradione, making it suitable for both research and industrial applications.

Comparison with Similar Compounds

Epoxyazadiradione is unique among limonoids due to its potent biological activities. Similar compounds include azadiradione, nimbolide, and gedunin, all of which are derived from the neem tree . While these compounds also exhibit anti-cancer and anti-inflammatory properties, epoxyazadiradione has shown stronger activity in various cancer cell lines and models . This makes it a particularly valuable compound for further research and potential therapeutic applications.

Properties

CAS No.

18385-59-6

Molecular Formula

C28H34O6

Molecular Weight

466.6 g/mol

IUPAC Name

[(1S,2R,4S,6S,7S,10R,11R,16R,18R)-6-(furan-3-yl)-1,7,11,15,15-pentamethyl-5,14-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-18-yl] acetate

InChI

InChI=1S/C28H34O6/c1-15(29)33-20-13-18-24(2,3)19(30)8-10-25(18,4)17-7-11-26(5)21(16-9-12-32-14-16)22(31)23-28(26,34-23)27(17,20)6/h8-10,12,14,17-18,20-21,23H,7,11,13H2,1-6H3/t17-,18+,20-,21-,23-,25-,26+,27+,28-/m1/s1

InChI Key

NEYCGDYQBQONFC-GGPFZBFUSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3[C@@]1([C@]45[C@H](O4)C(=O)[C@H]([C@@]5(CC3)C)C6=COC=C6)C)C

SMILES

CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C45C(O4)C(=O)C(C5(CC3)C)C6=COC=C6)C)C)(C)C

Canonical SMILES

CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C45C(O4)C(=O)C(C5(CC3)C)C6=COC=C6)C)C)(C)C

Synonyms

epoxyazadiradione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1S,2R,4S,10R,11R,16R)-6-(Furan-3-yl)-1,7,11,15,15-pentamethyl-5,14-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-18-yl] acetate
Reactant of Route 2
[(1S,2R,4S,10R,11R,16R)-6-(Furan-3-yl)-1,7,11,15,15-pentamethyl-5,14-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-18-yl] acetate
Reactant of Route 3
[(1S,2R,4S,10R,11R,16R)-6-(Furan-3-yl)-1,7,11,15,15-pentamethyl-5,14-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-18-yl] acetate
Reactant of Route 4
[(1S,2R,4S,10R,11R,16R)-6-(Furan-3-yl)-1,7,11,15,15-pentamethyl-5,14-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-18-yl] acetate
Reactant of Route 5
[(1S,2R,4S,10R,11R,16R)-6-(Furan-3-yl)-1,7,11,15,15-pentamethyl-5,14-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-18-yl] acetate
Reactant of Route 6
[(1S,2R,4S,10R,11R,16R)-6-(Furan-3-yl)-1,7,11,15,15-pentamethyl-5,14-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-18-yl] acetate

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